molecular formula C5H13Cl3N2Si B12734201 N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine CAS No. 73448-62-1

N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine

Katalognummer: B12734201
CAS-Nummer: 73448-62-1
Molekulargewicht: 235.6 g/mol
InChI-Schlüssel: VNEIPLQIJYLZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a propyl chain, which is further connected to an ethanediamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine typically involves the reaction of 3-(trichlorosilyl)propylamine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-(Trichlorosilyl)propylamine} + \text{Ethylenediamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of high-purity compounds. The industrial methods often incorporate automated systems for precise control of reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Hydrolysis: The reaction with water is often catalyzed by acids or bases to enhance the reaction rate.

    Condensation Reactions: These reactions are usually conducted under anhydrous conditions to prevent premature hydrolysis.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation Reactions: Siloxane-linked compounds.

Wissenschaftliche Forschungsanwendungen

N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.

    Biology: The compound is explored for its potential in bioconjugation and surface modification of biomolecules.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in biomedical devices.

    Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Wirkmechanismus

The mechanism of action of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine involves its ability to form covalent bonds with other molecules through the reactive trichlorosilyl group. This reactivity allows it to modify surfaces and create stable linkages with organic and inorganic materials. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Trichlorosilyl)propyl methacrylate
  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Dimethylchlorosilyl)propyl methacrylate

Uniqueness

N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is unique due to the presence of both the trichlorosilyl group and the ethanediamine moiety. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications that require strong adhesion, surface modification, and functionalization.

Eigenschaften

CAS-Nummer

73448-62-1

Molekularformel

C5H13Cl3N2Si

Molekulargewicht

235.6 g/mol

IUPAC-Name

N'-(3-trichlorosilylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C5H13Cl3N2Si/c6-11(7,8)5-1-3-10-4-2-9/h10H,1-5,9H2

InChI-Schlüssel

VNEIPLQIJYLZCR-UHFFFAOYSA-N

Kanonische SMILES

C(CNCCN)C[Si](Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.